molecular formula C9H12N2O3S2 B14807897 4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide

4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide

Cat. No.: B14807897
M. Wt: 260.3 g/mol
InChI Key: VVIHULKAYYMDTM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a pyridine sulfonamide moiety

Preparation Methods

The synthesis of 4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy and methylthio groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Cyclopropoxy-6-(methylthio)pyridine-2-sulfonamide can be compared with other similar compounds, such as:

    4-Cyclopropoxy-6-(methylthio)pyridine-2-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which may result in different reactivity and biological activity.

    4-Cyclopropoxy-6-(methylthio)pyridine-2-thiol: This compound has a thiol group, which can undergo different chemical reactions compared to the sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

4-cyclopropyloxy-6-methylsulfanylpyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-8-4-7(14-6-2-3-6)5-9(11-8)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

VVIHULKAYYMDTM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC(=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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